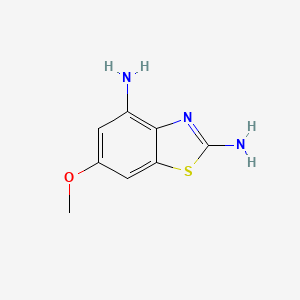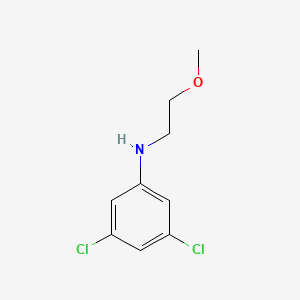
6-Methoxy-1,3-benzothiazole-2,4-diamine
説明
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1,3-benzothiazole-2,4-diamine” is represented by the linear formula C8 H9 N3 S . The molecular weight is 179.25 .Physical And Chemical Properties Analysis
“6-Methoxy-1,3-benzothiazole-2,4-diamine” is a solid at room temperature . The InChI code is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .科学的研究の応用
Green Chemistry
Benzothiazoles, including 6-Methoxy-1,3-benzothiazole-2,4-diamine, have played an important role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Biochemistry and Medicinal Chemistry
Benzothiazoles are highly active in pharmaceutical and biological applications . They are used in the development of various drugs due to their wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and inhibitors of several enzymes .
Agrochemical Applications
Thiazoles and their derivatives, including 6-Methoxy-1,3-benzothiazole-2,4-diamine, have broad applications in different fields such as agrochemicals . They are used as plant growth regulators and have shown antimicrobial, antifungal, and hepatoprotective activities .
Industrial Applications
Thiazoles are used in various industrial applications. They are used as vulcanization accelerators, antioxidants, and photographic sensitizers .
Pharmaceutical Applications
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B and penicillin . They are also used in various synthetic drugs such as short-acting sulfa drug sulfathiazole, antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .
Fluorescence Materials and Electroluminescent Devices
Benzothiazoles are widely used as fluorescence materials and in electroluminescent devices due to their highly pharmaceutical and biological activity .
将来の方向性
Benzothiazole derivatives, including “6-Methoxy-1,3-benzothiazole-2,4-diamine”, have been the focus of recent research due to their diverse range of pharmacological activities . Future research may continue to explore the synthesis of novel benzothiazole derivatives and their potential applications .
特性
IUPAC Name |
6-methoxy-1,3-benzothiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXLVXIUIJDEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,3-benzothiazole-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



amine](/img/structure/B1414705.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)